molecular formula C20H23N3O B4397850 N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide

N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide

Cat. No.: B4397850
M. Wt: 321.4 g/mol
InChI Key: VOVNKGXXQSPJHD-UHFFFAOYSA-N
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Description

N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by a benzimidazole ring attached to a phenylpropyl group and a formamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the phenylpropyl group: The benzimidazole intermediate is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the formamide group: The final step involves the reaction of the alkylated benzimidazole with formamide under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the phenylpropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The phenylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The formamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • {3-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]propyl}amine
  • {3-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]propyl}alcohol
  • {3-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]propyl}carboxylic acid

Uniqueness

N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide is unique due to the presence of the formamide group, which can enhance its hydrogen bonding capabilities and potentially improve its pharmacokinetic properties. This compound’s specific structure allows for unique interactions with biological targets, distinguishing it from other benzimidazole derivatives.

Properties

IUPAC Name

N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-16-21-14-6-13-20-22-18-11-4-5-12-19(18)23(20)15-7-10-17-8-2-1-3-9-17/h1-5,8-9,11-12,16H,6-7,10,13-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNKGXXQSPJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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